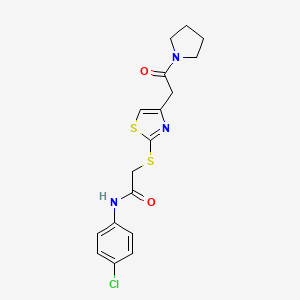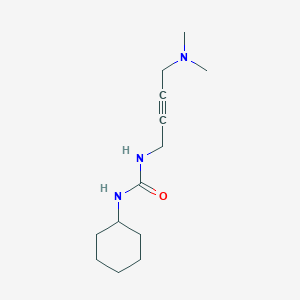
1-Cyclohexyl-3-(4-(dimethylamino)but-2-yn-1-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Cyclohexyl-3-(4-(dimethylamino)but-2-yn-1-yl)urea” is a complex organic compound. It contains a urea group (-NH-CO-NH-) attached to a cyclohexyl group and a 4-(dimethylamino)but-2-yn-1-yl group. Urea derivatives are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a urea group attached to a cyclohexyl ring and a 4-(dimethylamino)but-2-yne group. The presence of the dimethylamino group could potentially allow for interesting electronic properties, as nitrogen is a good electron donor .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the urea group and the dimethylamino group. The urea group could potentially undergo reactions with nucleophiles, while the dimethylamino group could act as a base or nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar urea group and the potentially basic dimethylamino group could influence its solubility, acidity/basicity, and other properties .Scientific Research Applications
Complexation-induced Unfolding of Heterocyclic Ureas
The research on heterocyclic ureas, including those with dimethylamino groups, discusses their synthesis and concentration-dependent unfolding to form multiply hydrogen-bonded complexes. These ureas demonstrate a primitive mimicry of the helix-to-sheet transition shown by peptides, suggesting their potential utility in the study of protein folding and self-assembly processes (Corbin et al., 2001).
Crystal Structure of Urea Derivatives
Research into the crystal structure of unsymmetrically substituted ureas has provided insights into the conformation and stabilization mechanisms of these molecules through intermolecular hydrogen bonds. This research aids in understanding molecular interactions and could have implications for material science and molecular engineering (Rao et al., 2010).
Synthesis of Cyclic Dipeptidyl Ureas
The synthesis of new classes of cyclic dipeptidyl ureas via the Ugi reaction offers a novel approach to creating pseudopeptidic structures with potential applications in pharmaceuticals and organic chemistry. These findings could lead to the development of new therapeutic agents or biochemical tools (Sañudo et al., 2006).
Urea as a Catalyst in Organic Synthesis
The use of urea in the catalyzed synthesis of organic compounds, such as arylmethylene derivatives, demonstrates its utility as an environmentally friendly and efficient catalyst in chemical reactions. This research highlights urea's role in green chemistry and its potential to streamline synthetic processes (Li et al., 2012).
Urea and Thiourea Derivatives in Chemical Synthesis
The preparation and characterization of urea and thiourea derivatives incorporating phosphinoylmethyl groups underscore their relevance in the synthesis of novel compounds. Such research contributes to the diversification of chemical libraries and the exploration of new reactions and materials (Lachkova et al., 2002).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-cyclohexyl-3-[4-(dimethylamino)but-2-ynyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c1-16(2)11-7-6-10-14-13(17)15-12-8-4-3-5-9-12/h12H,3-5,8-11H2,1-2H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGCULOQVPAWMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC#CCNC(=O)NC1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(4-(dimethylamino)but-2-yn-1-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

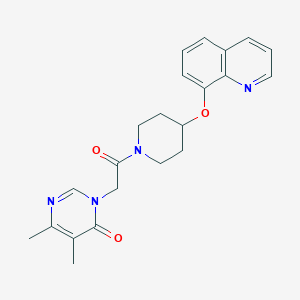
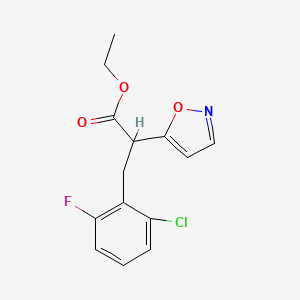

![5-oxo-1-phenyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pyrrolidine-3-carboxamide](/img/structure/B2447601.png)
![Ethyl 4-(2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2447605.png)
![7-[(3-methylbenzyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2447606.png)
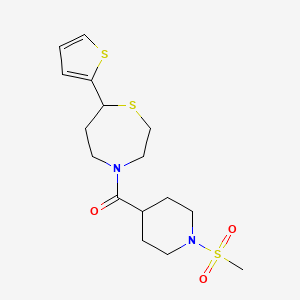

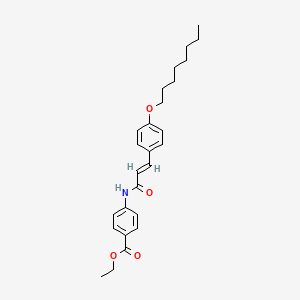
![2-(2-Methylcyclohexyl)oxy-N-[(1-methylindazol-3-yl)methyl]ethanamine;hydrochloride](/img/structure/B2447612.png)

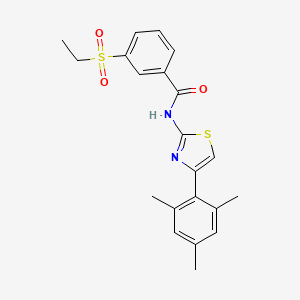
![N-(1-Cyanocyclopropyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2447616.png)
